1H-Pyrrolo[2,3-B]pyridine-2,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-95-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1h Pyrrolo 2,3 B Pyridine 2,3 Dione and Its Derivatives
Established Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Core Formation
The construction of the 1H-pyrrolo[2,3-b]pyridine core is achieved through various synthetic routes, many of which are modifications of classical indole (B1671886) syntheses. These methods provide access to a range of substituted derivatives.
Cyclocondensation Reactions in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Cyclocondensation reactions are a cornerstone for the synthesis of the 1H-pyrrolo[2,3-b]pyridine skeleton. These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. A notable example is the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. researchgate.net This method allows for the creation of new substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net
Another effective cyclocondensation approach involves the reaction of a 1,5-dicarbonyl compound with ammonia, which is a large-scale method for preparing pyridines and can be adapted for pyrrolopyridine synthesis. youtube.com Furthermore, the condensation of a 1,3-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination, provides a route to 2-chloropyridines that can be further elaborated. youtube.com
A specific example is the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in ethanol (B145695) with piperidine (B6355638) as a catalyst, which yields highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. researchgate.net
Multi-component Reactions for Fused Pyrrolo[2,3-b]pyridine Systems
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of fused pyrrolo[2,3-b]pyridine systems. nih.govrsc.org These reactions combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov
One such example is the three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile, which produces polyfunctionalized tetrahydrocyclopenta nih.govrsc.orgpyrrolo[2,3-b]pyridines in high yields and with high diastereoselectivity. beilstein-journals.org Another MCR involves the reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester to form novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov
The Ugi-Zhu three-component reaction has also been utilized in a cascade sequence to synthesize pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones. rsc.org This demonstrates the power of MCRs in rapidly constructing complex heterocyclic scaffolds.
Cross-Coupling Methodologies for Pyrrolo[2,3-b]pyridine Construction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are indispensable tools for the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system. nih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the heterocyclic core.
For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position, has been used to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The synthesis of certain pyrrolo[2,3-d]pyrimidine analogs has also been achieved through a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.com
The following table summarizes some examples of cross-coupling reactions used in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines:
| Reactants | Catalyst/Reagents | Product | Reference |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid | Pd2(dba)3, K2CO3 | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, 4-Methoxyphenylboronic acid | Pd2(dba)3, K2CO3 | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 5-Bromo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, (6-Chloropyridin-3-yl)boronic acid | Pd(dppf)Cl2, K2CO3 | 5-(6-Chloropyridin-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |
Utilization of Active Methylene Compounds in 1H-Pyrrolo[2,3-b]pyridine Synthesis
Active methylene compounds are versatile reagents in the synthesis of 1H-pyrrolo[2,3-b]pyridines. A notable method involves a cyclo-condensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds like acetylacetone, ethyl cyanoacetate, and malononitrile (B47326) in acetic acid with a catalytic amount of hydrochloric acid. researchgate.net This approach leads to the formation of new substituted 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net
The reaction of 2-amino-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles is another key strategy that generates a diverse library of pyrrolopyridine derivatives. researchgate.net
Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridine Analogues
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine analogues often starts from a pre-formed core, which is then functionalized. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with various R-substituted aldehydes to yield intermediate compounds, which are then reduced to furnish substituted analogues. nih.gov
Another strategy involves the modification of existing substituents. For instance, Chan-Lam coupling can be used to introduce aryl groups, followed by saponification of an ester and subsequent amide coupling to yield a variety of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase the inhibitory activity of these compounds against certain kinases. nih.gov
The following table provides examples of synthesized substituted 1H-pyrrolo[2,3-b]pyridine analogues and their starting materials:
| Starting Material | Reagents | Product | Reference |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, m-Dimethoxybenzaldehyde | Potassium hydroxide (B78521) | (E)-3-((3,5-Dimethoxyphenyl)methylene)-5-(trifluoromethyl)-3H-pyrrolo[2,3-b]pyridine | nih.gov |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, Arylboronic acid | Cu(OAc)2, Pyridine | Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | nih.gov |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, Cyclohexylamine | - | 4-(Cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | nih.gov |
Advanced Synthetic Transformations and Functionalization
Advanced synthetic methods focus on the selective functionalization of the 1H-pyrrolo[2,3-b]pyridine core to introduce diverse chemical functionalities. These transformations are crucial for developing structure-activity relationships in medicinal chemistry programs.
Electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org Ring-expansion reactions have also been observed; for instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali can lead to the formation of a 1,8-naphthyridine. rsc.org
Modern synthetic strategies often employ late-stage functionalization to modify complex molecules. For example, the development of potent and selective inhibitors of various kinases has been achieved by modifying the substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govresearchgate.net This often involves the synthesis of a common intermediate that can be diversified in the final steps.
Regio-selective C-H Functionalization of 7-Azaindole (B17877) Systems
The direct functionalization of C-H bonds in 7-azaindole systems represents an efficient and atom-economical approach to introduce molecular complexity. researchgate.net This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic sequences. researchgate.net
Recent advancements have highlighted the use of metal-catalyzed processes to achieve high regioselectivity. researchgate.net For instance, palladium catalysis has been successfully employed for the C4-arylation and olefination of indoles and azaindoles. researchgate.net By utilizing glycine (B1666218) as a transient directing group, a six-membered palladacycle intermediate is selectively formed, leading to excellent functional group tolerance and high regioselectivity at the C4-position of indole-3-carbaldehydes. researchgate.net
Furthermore, rhodium(III)-catalyzed double C-H activation has emerged as a powerful tool for the synthesis of complex 7-azaindole derivatives. researchgate.net This method involves an initial N-directed ortho C-H activation followed by a subsequent roll-over C-H activation of the heterocyclic ring, facilitating oxidative annulation with internal alkynes in moderate to excellent yields. researchgate.net The use of directing groups, such as a carbamoyl group, has also proven effective in controlling the site of metalation. The "directed metalation-group dance" strategy allows for the regioselective functionalization of 7-azaindole at the C6 position, followed by a carbamoyl group migration from N-7 to N-1, enabling a second directed metalation at the C2 position. worktribe.comnih.gov
A notable development is the iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones using aryl sulfonyl chlorides as the sulfur source under metal- and solvent-free conditions. researchgate.net This method offers a green and efficient route to 4-arylthioisoquinolin-1(2H)-ones with high regioselectivity and broad substrate scope. researchgate.net Mechanistic studies suggest the involvement of ArS• radicals as key intermediates. researchgate.net Additionally, the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides, where tetrabutylammonium (B224687) iodide (TBAI) plays a dual role as both a promoter and a desulfonylation reagent. researchgate.net
| Catalyst/Promoter | Directing Group | Position Functionalized | Type of Functionalization | Reference |
| Palladium(II) | Glycine (transient) | C4 | Arylation, Olefination | researchgate.net |
| Rhodium(III) | N-directing group | Ortho C-H and Heterocycle C-H | Oxidative Annulation | researchgate.net |
| n-Butyllithium | Carbamoyl | C6, then C2 | Various electrophiles | worktribe.comnih.gov |
| Iodine | None | C4 | Sulfenylation | researchgate.net |
| TBAI | N-sulfonyl | C3 | Sulfenylation | researchgate.net |
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov The synthetic route commences with a common intermediate, which undergoes a Chan-Lam coupling reaction with an aryl boronic acid in the presence of copper(II) acetate (B1210297) and pyridine. nih.gov The resulting ester is then saponified using sodium hydroxide in a methanol-water mixture to yield the corresponding carboxylic acid. nih.gov Finally, the target carboxamides are obtained through a standard amide coupling reaction between the carboxylic acid and a variety of amines, facilitated by propane (B168953) phosphonic acid anhydride (B1165640) (T3P) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov
The structure-activity relationship (SAR) studies revealed that substitutions on the amide portion significantly influence the inhibitory activity against PDE4B. nih.gov For instance, holding the 3,4-dichlorophenyl northern portion constant, variations in the amide moiety led to a range of potencies. nih.gov Notably, the introduction of a 3,3-difluoroazetidine (B2684565) ring resulted in a compound with high inhibitory activity and selectivity over PDE4D. nih.gov
| Intermediate | Reagents and Conditions | Product | Reference |
| Common Intermediate 8 | ArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂, rt, 12 h | Ester 9 | nih.gov |
| Ester 9 | NaOH, MeOH/H₂O | Acid 10 | nih.gov |
| Acid 10 | NHR₁R₂, T3P, DIPEA, DMF, rt, 30 min to 4 h | Amides 11a-o | nih.gov |
Preparation of Novel 1H-Pyrrolo[2,3-b]pyridine Sulfonamide Analogues
Novel pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties have been synthesized and evaluated for their potential antitumor and radioprotective activities. nih.gov The synthetic strategies for these compounds have not been detailed in the provided search results. However, a related synthesis of novel 3-sulfonamide dual-tail pyrrol-2-one bridged molecules has been described. acs.org These compounds were synthesized via a one-pot, three-component reaction using trifluoroacetic acid as a catalyst, with the reaction pathway leading to 1H-pyrrol-2(5H)-ones. acs.org While this is a different core structure, the incorporation of a sulfonamide moiety is a key feature.
Synthetic Approaches to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been explored through different strategic approaches, primarily involving sequential cross-coupling reactions. mdpi.combohrium.commdpi.com One successful route relies on a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.combohrium.comnih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position with a secondary amine. mdpi.combohrium.comnih.gov
The protection of hydroxyl and pyrrole groups proved to be crucial for the success of the Buchwald-Hartwig amination step. mdpi.combohrium.com The trimethylsilylethoxymethyl (SEM) protecting group was utilized, although its final removal presented challenges, leading to the formation of side products, including a tricyclic eight-membered 7-azaindole. mdpi.combohrium.comnih.gov An alternative strategy, which involved reversing the order of the cross-coupling steps (amination followed by Suzuki-Miyaura coupling), was found to be less optimal. mdpi.com The initial attempts at amination of a 2-iodo derivative were unsuccessful, leading to reduction at the C-2 position. nih.gov This indicated that the oxidative addition of palladium occurs preferentially at C-2 over C-4. nih.gov
| Starting Material | Reaction 1 (Reagents) | Intermediate | Reaction 2 (Reagents) | Final Product | Reference |
| 4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid, Pd₂(dba)₃, K₂CO₃ | 4-chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine | Secondary amine, Pd(OAc)₂, RuPhos | N-substituted-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridin-4-amine | mdpi.combohrium.comnih.gov |
Mechanistic Investigations of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione Reactions
Understanding the reaction mechanisms involved in the formation and functionalization of the 1H-pyrrolo[2,3-b]pyridine core is essential for optimizing synthetic routes and predicting product outcomes.
Reaction Pathway Elucidation for 1H-Pyrrolo[2,3-b]pyridine Ring Formation
The formation of the 1H-pyrrolo[2,3-b]pyridine ring can be achieved through various synthetic routes, including modifications of the Madelung and Fischer indole syntheses. rsc.org One plausible mechanism for the formation of certain pyrrolo[2,3-b]pyridine derivatives involves a cyclo-condensation reaction. researchgate.net For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents can lead to the formation of new substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net The proposed mechanism involves the addition of the pyrrole amino group to a cyano group of the reacting partner, leading to the formation of an imine intermediate. researchgate.net Subsequent deprotonation and cyclization with another cyano group yields the final bicyclic product. researchgate.net
Understanding Acylation Reactivity of 1H-Pyrrolo[2,3-b]pyridine
The acylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been studied with various acylating reagents. researchgate.net The reaction predominantly occurs at the 3-position of the pyrrole ring. rsc.orgresearchgate.net For example, the preparation of 3-acetyl-7-azaindole, 3-chloroacetyl-7-azaindole, and 3-(2-hydroxyethyl)-7-azaindole has been described. researchgate.net The use of N-acylpyridinium salts in condensation reactions with indole can lead to either 3-(N-acyl-1,4-dihydro-4-pyridyl)indole or 4-(N-acyl-3-indolyl)pyridinium chloride, depending on the reaction conditions. researchgate.net The former is an intermediate in the formation of the latter. researchgate.net Stannic chloride has been shown to be an effective catalyst for the preparation of some 3-acylindoles. researchgate.net In contrast to acylation, the reaction of 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine with acyl chlorides results in 1-acyl derivatives. rsc.org
| Reagent | Position of Acylation | Product | Reference |
| Acylating reagents | 3-position | 3-acyl-7-azaindoles | researchgate.net |
| N-acylpyridinium salts | 3-position | 3-(N-acyl-1,4-dihydro-4-pyridyl)indole or 4-(N-acyl-3-indolyl)pyridinium chloride | researchgate.net |
| Acyl chlorides (with Grignard derivative) | 1-position | 1-acyl derivatives | rsc.org |
Optimization of Synthetic Routes for this compound
The primary strategies for synthesizing this compound revolve around the oxidation of its precursor, 7-azaindole. The optimization of these routes has been explored through various methodologies, including adjustments in reaction conditions, the use of different reagents, and the development of one-pot procedures.
One of the established methods for this transformation is the oxidation of 1-alkyl-7-azaindoles using N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netsemanticscholar.org Initial studies revealed that the reaction proceeds to give the desired 1-alkyl-7-azaisatins in good to excellent yields. semanticscholar.org However, further optimization of this protocol was undertaken to improve its efficiency and reproducibility.
A key challenge in this oxidation is the potential for acid-catalyzed decomposition of the DMSO solvent. semanticscholar.org To mitigate this, a two-stage temperature and pressure profile was developed. The reaction is initially stirred at 60°C for 6 hours under ambient pressure, followed by heating at over 80°C for 20 hours under reduced pressure. This adjustment facilitates the removal of generated hydrogen bromide, preventing undesirable side reactions and leading to high yields of the desired product. semanticscholar.org For instance, the oxidation of 1-methyl-7-azaindole to 1-methyl-7-azaisatin using this optimized NBS/DMSO method achieved a yield of 95%. semanticscholar.org
Another approach to the synthesis of 7-azaisatin involves the use of pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). scispace.comresearchgate.net This method offers an alternative to the NBS/DMSO system and has been shown to be effective for the oxidation of 7-azaindoles. scispace.comresearchgate.net The optimization of this route would typically involve screening different Lewis acids, adjusting the stoichiometry of the oxidizing agent, and exploring various solvents and reaction temperatures to maximize the yield and purity of the 7-azaisatin.
More contemporary and environmentally conscious methods are also being explored. A visible-light-induced dearomatization of indole derivatives to the corresponding isatins has been reported, which could potentially be applied to the synthesis of 7-azaisatin. researchgate.net This method utilizes a photocatalyst, such as Rose Bengal, in a mixed solvent system of DMF and water under an oxygen atmosphere. researchgate.net Optimization of such a route would focus on the selection of the most efficient photocatalyst, light source, and reaction time to achieve a high conversion rate on a gram scale. researchgate.net
The principles of reaction optimization are also evident in subsequent transformations of 7-azaisatin. In the enantioselective Morita–Baylis–Hillman (MBH) reaction of N-protected 7-azaisatins with maleimides, significant rate acceleration and improved yields were achieved by optimizing the reaction conditions. nih.gov Researchers found that increasing the equivalents of the maleimide (B117702) reactant from 1.2 to 6 equivalents dramatically reduced the reaction time from 72 hours to 24 hours while increasing the yield from 45% to nearly quantitative. nih.gov Furthermore, a solvent screen revealed that toluene (B28343) was superior to other solvents like acetonitrile, tetrahydrofuran, and chloroform for this particular transformation. nih.gov While this example illustrates the optimization of a reaction of 7-azaisatin, the systematic approach of varying reactant stoichiometry and solvent is directly applicable to the optimization of its synthesis.
The table below summarizes key findings from studies focused on the optimization of synthetic routes related to this compound.
| Starting Material | Reagents and Conditions | Product | Key Optimization Findings | Yield | Reference |
| 1-Methyl-7-azaindole | NBS, DMSO; 60°C for 6h, then >80°C under reduced pressure for 20h | 1-Methyl-7-azaisatin | Temperature and pressure control to remove HBr and prevent DMSO decomposition. | 95% | semanticscholar.org |
| 1-Ethyl-7-azaindole | NBS, DMSO; 60°C for 6h, then >80°C under reduced pressure for 20h | 1-Ethyl-7-azaisatin | Optimized temperature and pressure profile. | 95% | semanticscholar.org |
| 1-Benzyl-7-azaindole | NBS, DMSO; 60°C for 6h, then >80°C under reduced pressure for 20h | 1-Benzyl-7-azaisatin | Optimized temperature and pressure profile. | 92% | semanticscholar.org |
| N-Methyl-7-azaisatin | N-Phenylmaleimide (6 equiv.), β-ICD, Toluene, 50°C, 24h | MBH Adduct | Increased equivalents of maleimide and optimal solvent choice significantly reduced reaction time and increased yield. | ~Quantitative | nih.gov |
| 7-Azaindole | PCC-SiO₂, AlCl₃, Dichloroethane | 7-Azaisatin | Use of a Lewis acid catalyst with PCC on a solid support. | Good | scispace.comresearchgate.net |
| 7-Azaindole | Rose Bengal, Visible light, O₂, DMF/H₂O | 7-Azaisatin | A modern, photocatalytic approach. | - | researchgate.net |
Advanced Spectroscopic Analysis and Structural Elucidation of 1h Pyrrolo 2,3 B Pyridine 2,3 Dione Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1H-pyrrolo[2,3-b]pyridine-2,3-dione analogues, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectra of 1H-pyrrolo[2,3-b]pyridine derivatives, the chemical shifts (δ) of protons provide significant structural insights. For instance, in some derivatives, the proton of the N-H imide group can be observed as a broad band in the low-field region, around δ = 10.74 ppm, confirming the progress of condensation reactions. nih.gov The protons on the pyridine (B92270) ring typically appear as singlets, with one such proton observed at δ = 7.18 ppm in a γ-bromobutyl derivative. nih.gov Aromatic and aliphatic C-H protons are generally found in the range of 3038-2875 cm⁻¹. acgpubs.org In certain pyrrolo[2,3-d]pyrimidine derivatives, characteristic bands for the H-pyrrole proton have been identified at 6.66 ppm. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for 1H-Pyrrolo[2,3-b]pyridine Analogues
| Functional Group/Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Imide N-H | ~10.74 nih.gov | - |
| Pyridine Ring Proton | ~7.18 nih.gov | - |
| Pyrrole (B145914) Ring Proton | ~6.66 researchgate.net | - |
| Carbonyl (C=O) | - | ~157 researchgate.net |
| Imine (C=N) | - | ~153 researchgate.net |
Note: The chemical shifts are approximate and can vary depending on the specific analogue and solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound, which for the parent 1H-pyrrolo[2,3-b]pyridine is 118.1359 g/mol . nist.govnist.gov For the dione (B5365651) derivative, the molecular formula is C₇H₄N₂O₂ with a molecular weight of approximately 148.12 g/mol . nih.gov
Electron impact (EI) is a common ionization technique used to generate fragments. The fragmentation patterns are often complex but highly informative. Studies on various 1H-pyrrolo[2,3-b]pyridines have shown that the mode of decomposition can involve the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates. rsc.org The analysis of these fragments, often aided by accurate mass measurements and examination of metastable ions, helps to confirm the proposed molecular structure. rsc.org For instance, in the mass spectrum of a dihydropyrrol-3-one derivative, a molecular ion peak (M) was observed at m/z = 660, with a significant fragment corresponding to the loss of a hydroxyl group (M-OH) at m/z = 643. researchgate.net
Table 2: Mass Spectrometry Data for 1H-Pyrrolo[2,3-b]pyridine and a Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |
| 1H-Pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.1359 nist.govnist.gov | Formation of naphthyridine/pyrido[2,3-d]pyrimidine intermediates. rsc.org |
| This compound | C₇H₄N₂O₂ | 148.12 nih.gov | Fragmentation patterns provide structural confirmation. |
| Dihydropyrrol-3-one derivative | - | 660 (M⁺) researchgate.net | Loss of OH group (M-OH) observed at m/z 643. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound analogues, the IR spectrum provides characteristic absorption bands that confirm the presence of specific bonds.
The most prominent features in the IR spectra of these compounds are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in the dione ring, multiple strong absorption bands are typically observed in the region of 1650-1780 cm⁻¹. acgpubs.orgpressbooks.pub For example, in one study, strong C=O stretching bands were recorded at 1777, 1718, 1697, and 1648 cm⁻¹. acgpubs.org The N-H stretching vibration of the pyrrole ring usually appears as a band in the range of 3300-3500 cm⁻¹, which can sometimes be broad. nih.govpressbooks.pub The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C-C stretching within the aromatic rings appears in the 1400-1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound Analogues
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 nih.govpressbooks.pub | Medium to Strong, can be broad |
| Aromatic C-H Stretch | 3000 - 3100 libretexts.org | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 libretexts.org | Medium to Strong |
| Carbonyl (C=O) Stretch | 1650 - 1780 acgpubs.orgpressbooks.pub | Strong, often multiple bands |
| C=C Aromatic Stretch | 1400 - 1600 libretexts.org | Medium to Strong |
Elemental Analysis in 1H-Pyrrolo[2,3-b]pyridine Derivative Characterization
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical and molecular formula of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives. The experimentally determined percentages of each element are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For example, in the synthesis of 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, the calculated elemental composition was C, 70.20%; H, 5.36%; N, 7.44%. The experimentally found values were C, 69.94%; H, 5.44%; N, 7.41%, which are in excellent agreement and confirm the proposed structure. acgpubs.org The structures of various other synthesized pyrrole-2,3-dione and 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have also been successfully confirmed using elemental analysis in conjunction with other spectroscopic methods. nih.govacgpubs.org
Computational Chemistry and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridine 2,3 Dione
Density Functional Theory (DFT) Studies of 1H-Pyrrolo[2,3-b]pyridine Molecular Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to study the molecular structures of 1H-pyrrolo[2,3-b]pyridine and its derivatives, providing insights into their geometries, vibrational frequencies, and electronic properties.
DFT calculations, such as those using the BP86 method with a 6-31G(*) basis set, have been utilized to determine the optimized molecular structure and harmonic frequencies of 7-azaindole (B17877). nih.gov These theoretical results are often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and provide a detailed assignment of the vibrational modes. nih.gov Further studies have explored the proton tautomers and donor capabilities of deaza-adenine ligands, including 7-azaindole, through DFT calculations, which helps in understanding their coordination behavior in metal complexes. rsc.org For instance, DFT studies at the B3LYP level with a 6-311G(d,p) basis set have been used to analyze chemical properties like chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) for fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids. rsc.org
Molecular Modeling for Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to visualize and predict how molecules interact with each other. For 1H-pyrrolo[2,3-b]pyridine derivatives, these methods are instrumental in understanding their binding to biological targets.
Molecular Docking Simulations in 1H-Pyrrolo[2,3-b]pyridine Research
Molecular docking is a key computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is widely used in drug design to screen potential drug candidates and to elucidate their mechanism of action at a molecular level.
In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, docking studies have been crucial in identifying and optimizing inhibitors for various protein targets. For example, a novel 7-azaindole derivative was designed and analyzed for its binding efficacy with the DEAD-box helicase DDX3 through molecular docking. nih.gov The study revealed key interactions with residues Tyr200 and Arg202 within the binding pocket. nih.gov Similarly, docking simulations were used to screen 7-azaindole analogs against the colony-stimulating factor 1 receptor (CSF-1R), leading to the identification of a potent compound. nih.gov Other research has employed molecular docking to understand the binding of 1H-pyrrolo[2,3-b]pyridine derivatives to targets such as c-Met kinase, phosphodiesterase 4B (PDE4B), and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov
Prediction of Binding Modes and Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Beyond simply predicting binding poses, molecular modeling provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking.
For 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, molecular modeling has been used to show how these compounds interact with the active site of PDE4B. nih.gov The predicted binding mode of one inhibitor in the PDE4B active site (PDB code 4X0F) was illustrated, highlighting the key interactions. nih.gov In another study, the binding mode of a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative to human Janus kinase 3 (JAK3) was predicted, and WaterMap analysis was used to understand the effect of substituents on inhibitory activity. researchgate.net These computational predictions are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For 1H-pyrrolo[2,3-b]pyridine derivatives, QSAR models have been developed to predict their activity as inhibitors of various targets. For instance, a 3D-QSAR study was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK). imist.maimist.ma Another QSAR study focused on 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands, using molecular descriptors to build predictive models. nih.gov
Comparative Molecular Field Analysis (CoMFA) in 1H-Pyrrolo[2,3-b]pyridine Series
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.
In the study of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, a CoMFA model was developed. imist.maimist.ma The model showed good statistical reliability with a cross-validated correlation coefficient (Q²) of 0.65 and a non-cross-validated correlation coefficient (R²) of 0.86. imist.maimist.ma The contour maps generated from the CoMFA model provide a visual representation of the regions where steric and electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new compounds with enhanced potency. imist.ma A similar approach has been applied to pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) in 1H-Pyrrolo[2,3-b]pyridine Series
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
In Silico Prediction of ADMET Characteristics for 1H-Pyrrolo[2,3-b]pyridine Compounds
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. In recent years, in silico computational methods have become indispensable tools for predicting these characteristics, allowing for the early-stage identification of candidates with favorable pharmacokinetic and safety profiles. For derivatives of 1H-pyrrolo[2,3-b]pyridine, including the dione (B5365651) variant also known as 7-azaisatin, computational studies have been employed to assess their potential as therapeutic agents.
Research in this area has focused on predicting the drug-likeness and ADMET parameters of novel synthesized derivatives. These computational analyses help to filter and prioritize compounds for further experimental investigation.
Detailed Research Findings
A study focused on novel 7-azaindole and 7-azaisatin derivatives performed in silico ADMET analysis to evaluate their potential as anticancer agents. researchgate.net The research aimed to understand the structural requirements for their cytotoxic activity and to analyze their drug-likeness. researchgate.net The findings from such studies are crucial for guiding the synthesis of new analogs with improved therapeutic potential. researchgate.net
Similarly, computational ADMET predictions for a series of isatin-based Schiff bases, which are structurally related to 7-azaisatin, have been reported. rsc.org These studies involve the calculation of various molecular descriptors to predict the pharmacokinetic and pharmacodynamic behavior of the compounds. rsc.org The goal is to develop a "one drug-multiple targets" strategy by designing molecules with favorable biological and ADMET profiles. rsc.org
For a series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are isomers of the 1H-pyrrolo[2,3-b]pyridine scaffold, in silico predictions of physicochemical properties were conducted to assess their drug-like characteristics based on Lipinski's rule of five. nih.gov
The general approach for these in silico studies involves the use of various software and web-based tools to calculate a range of properties. These often include predictions of physicochemical properties, pharmacokinetic behaviors, and potential toxicities. eijppr.commdpi.com
The following tables summarize the types of data typically generated in these in silico ADMET prediction studies. The specific values are illustrative of the parameters evaluated for derivatives of the 1H-pyrrolo[2,3-b]pyridine and related scaffolds.
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
|---|---|---|---|---|---|
| Derivative A | <500 | <5 | <5 | <10 | 0 |
| Derivative B | <500 | <5 | <5 | <10 | 0 |
| Derivative C | >500 | >5 | >5 | <10 | 2 |
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) | Blood-Brain Barrier (BBB) Permeability | CYP450 2D6 Inhibition | hERG Inhibition | Ames Mutagenicity |
|---|---|---|---|---|---|---|
| Derivative A | High | High | Low | Non-inhibitor | Non-inhibitor | Non-mutagenic |
| Derivative B | High | High | High | Inhibitor | Non-inhibitor | Non-mutagenic |
| Derivative C | Low | Low | Low | Non-inhibitor | Inhibitor | Mutagenic |
Medicinal Chemistry and Pharmacological Evaluation of 1h Pyrrolo 2,3 B Pyridine 2,3 Dione Derivatives
Broad Spectrum Pharmacological Activities of 1H-Pyrrolo[2,3-B]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus, particularly 7-azaindole (B17877) and 7-azaisatin, have demonstrated more potent pharmacological activities compared to their indole (B1671886) counterparts. anveshanaindia.com The substitution at different positions on this heterocyclic system has led to the development of medicinally relevant analogues with a wide array of biological actions. anveshanaindia.comresearchgate.net
Anticonvulsant Properties
Isatin (B1672199) and its derivatives have been recognized for their diverse pharmacological effects, including anticonvulsant activity. researchgate.netpkheartjournal.commdpi.com Research into quinazolin-4(3H)-one derivatives, another class of heterocyclic compounds, has shown their potential as anticonvulsant agents, with some acting as positive allosteric modulators of the GABAA receptor. mdpi.com While direct studies on 1H-pyrrolo[2,3-b]pyridine-2,3-dione for anticonvulsant properties are not extensively detailed in the provided results, the known anticonvulsant activity of the broader isatin family suggests this is a potential area for investigation. researchgate.netpkheartjournal.commdpi.com For instance, a study on pyrrolo[2,3-d]pyrimidine-2,4-diones, which share a related pyrrolo-pyrimidine core, showed that 11 out of 15 tested compounds had anticonvulsant activity against pentylenetetrazol-induced convulsions in mice. capes.gov.br
Analgesic and Anti-inflammatory Effects
Derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have been synthesized and evaluated for their analgesic and anti-inflammatory activities. anveshanaindia.comresearchgate.net Some of these compounds, when tested using the tail immersion method, revealed significant analgesic properties. researchgate.net The isatin scaffold, to which this compound is related, is known to produce derivatives with notable analgesic and anti-inflammatory effects. pkheartjournal.comnih.gov These effects are sometimes attributed to the inhibition of COX-1 and COX-2 enzymes. pkheartjournal.com For example, a study on an isatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, demonstrated its antinociceptive and anti-inflammatory effects in animal models. nih.gov Furthermore, research on other isatin derivatives has shown that specific substitutions can lead to potent analgesic and anti-inflammatory responses. pkheartjournal.comresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have also been identified as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases. researchgate.net
Anti-MDR, Anti-hypertensive, and Antipyretic Activities
The broad pharmacological profile of azaindole derivatives includes hypotensive (anti-hypertensive) activity. anveshanaindia.com Studies on 7-azaindole derivatives have shown that they can cause a slight fall in blood pressure in normotensive rats. researchgate.net The related isatin derivatives have also been investigated for anti-hypertensive properties. pkheartjournal.com While information on anti-multi-drug resistance (Anti-MDR) activity for this compound derivatives is not prominent in the search results, the diverse biological activities of this class of compounds suggest it as a potential area for future research. Regarding antipyretic activity, a study on various isatin derivatives demonstrated that some compounds possess significant antipyretic effects in animal models. researchgate.net
Targeted Therapeutic Applications and Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key building block in the development of targeted therapies, particularly in oncology. rsc.org Its derivatives have been investigated as inhibitors of various enzymes involved in cellular signaling pathways.
Anticancer Activity and Related Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant potential as anticancer agents by targeting various molecular pathways involved in tumor growth and proliferation. rsc.org These compounds have been developed as potent inhibitors of several key kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3. rsc.org For instance, compound 4h from this series exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3 respectively, and was shown to inhibit breast cancer cell proliferation, induce apoptosis, and reduce cell migration and invasion. rsc.org
Traf2 and Nck-interacting kinase (TNIK) Inhibition: In the context of colorectal cancer, 1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent inhibitors of TNIK. researchgate.netimist.ma Molecular modeling studies have been used to design new compounds with enhanced activity against colorectal cancer cells. imist.maresearchgate.net
Ribosome S6 Protein Kinase 2 (RSK2) Inhibition: Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as novel RSK2 inhibitors. nih.gov Some of these compounds displayed potent RSK2 enzyme inhibitory activity with IC50 values as low as 1.7 nM and showed anti-proliferative effects against triple-negative breast cancer cell lines. nih.gov
Fms-like tyrosine kinase 3 (FLT3) Inhibition: For the treatment of Acute Myeloid Leukemia (AML), 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of FLT3. nih.gov One such derivative, CM5, showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD, and demonstrated potent inhibition of AML cell lines. nih.gov
ATM Inhibition: As highly selective ATM inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed. nih.gov One lead candidate, compound 25a, showed excellent kinase selectivity and oral bioavailability, and in combination with irinotecan (B1672180), demonstrated synergistic antitumor efficacy in xenograft models. nih.gov
Janus Kinase 3 (JAK3) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting JAK3 for potential use in treating immune diseases. researchgate.netnih.gov Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.netnih.gov
Phosphodiesterase 4B (PDE4B) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and is a therapeutic target for various diseases, including cancer. nih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.gov
Structure-activity relationship (SAR) studies revealed that substitutions on the amide portion of the 1H-pyrrolo[2,3-b]pyridine scaffold are crucial for activity and selectivity against PDE4B over the related PDE4D isoform. nih.gov Compound 11h from this series was identified as a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov Molecular modeling has provided insights into how these compounds interact with the enzyme's active site. nih.gov
Table 1: Anticancer Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| 4h | FGFR1, 2, 3 | Breast Cancer | IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3 respectively. Inhibited cell proliferation and induced apoptosis. | rsc.org |
| B1 | RSK2 | Triple-Negative Breast Cancer | IC50 of 1.7 nM for RSK2 inhibition; IC50 of 0.13 μM for MDA-MB-468 cell anti-proliferation. | nih.gov |
| CM5 | FLT3, FLT3-ITD | Acute Myeloid Leukemia | 57.72% and 53.77% inhibition of FLT3 and FLT3-ITD at 1 μΜ. IC50 of 0.75 μM and 0.64 μM against MOLM-13 and MV4-11 cell lines. | nih.gov |
| 25a | ATM | Solid Tumors | Highly selective ATM inhibitor with good oral bioavailability. Synergistic antitumor efficacy with irinotecan. | nih.gov |
| 14c | JAK3 | Immune-related disorders | Potent and moderately selective JAK3 inhibitor. | researchgate.netnih.gov |
c-Met Kinase Inhibition
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of the 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine scaffolds have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell division cycle, key mechanisms for anti-cancer activity.
For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov In addition to its apoptotic effects, this compound also significantly curbed the migration and invasion of these cancer cells in vitro. rsc.orguq.edu.au
While not a direct derivative of the dione (B5365651), a related halogenated pyrrolo[2,3-d]pyrimidine compound, 5k , has provided further insight into the potential mechanisms of this class of compounds. Mechanistic studies revealed that compound 5k could induce cell cycle arrest in HepG2 liver cancer cells. nih.govresearchgate.net This was accompanied by a marked increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Analysis showed that treatment with compound 5k led to an increase in both apoptotic and necrotic cell death in HepG2 cells. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a crucial role in the development and progression of various tumors, making it an attractive target for cancer therapy. rsc.orgnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs. nih.gov
Among these, compound 4h was identified as a potent inhibitor of multiple FGFR isoforms. rsc.orgnih.govuq.edu.au This compound, which possesses a low molecular weight, is considered a promising lead for further optimization. rsc.orgnih.govuq.edu.au The development of these 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs is an active area of research. rsc.org
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| FGFR1 | 7 | rsc.orgnih.gov |
| FGFR2 | 9 | rsc.orgnih.gov |
| FGFR3 | 25 | rsc.orgnih.gov |
| FGFR4 | 712 | rsc.orgnih.gov |
General Kinase Inhibitory Profiles
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile template for designing inhibitors against a wide range of protein kinases beyond FGFR.
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 kinase is a target in cancer therapy, and low-molecular-weight inhibitors have shown efficacy in animal tumor models. nih.gov Researchers have identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Cdc7 kinase, with compound 42 emerging as a potent, ATP-mimetic inhibitor with an IC₅₀ value of 7 nM. nih.gov
Janus Kinase 3 (JAK3): Janus kinases are pivotal in modulating inflammatory and immune responses. researchgate.netnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators that target JAK3. researchgate.netnih.gov Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.netnih.gov The initial hit compound, 6 , showed an IC₅₀ of 1100 nM against JAK3. researchgate.net
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered to inhibit SGK-1 kinase activity, which is implicated in conditions like aldosterone-induced Na+ retention in renal and cardiovascular disease. google.com
Multi-Kinase Inhibition and Selectivity: The versatility of the scaffold is further highlighted by related pyrrolopyrimidine derivatives like compound 5k , which showed significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net Furthermore, certain 1H-pyrrolo[2,3-b]pyridine derivatives developed as BTK inhibitors have demonstrated excellent selectivity when tested against a panel of 50 different kinases. researchgate.net
| Compound | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 42 | Cdc7 | 7 nM | nih.gov |
| 14c | JAK3 | Potent inhibitor | researchgate.netnih.gov |
| 6 | JAK3 | 1100 nM | researchgate.net |
| Various | SGK-1 | Inhibitory activity | google.com |
Immunomodulatory and Anti-inflammatory Applications
The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to modulate key components of the immune system has positioned them as candidates for treating inflammatory and autoimmune diseases. researchgate.net
BTK Inhibition for Rheumatoid Arthritis Treatment
Bruton's tyrosine kinase (BTK) is a critical component of B-cell signaling pathways and is an attractive target for treating autoimmune diseases like rheumatoid arthritis. nih.govnih.govresearchgate.netsophion.com In a search for reversible and selective BTK inhibitors, two series of compounds using 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[2,3-b]pyridine as the core hinge-binding element were identified. researchgate.netnih.gov Structure-activity relationship studies led to the identification of advanced lead molecules, 11 and 13 , from the 1H-pyrrolo[2,3-b]pyridine series. researchgate.net These compounds showed the desired potency in cellular assays for BTK inhibition and demonstrated an anti-arthritic effect in a mouse model of collagen-induced arthritis (CIA). researchgate.net
Regulation of Pro-inflammatory Cytokine Activity (e.g., TNF-α release)
Controlling the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) is a key strategy in managing inflammatory conditions. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were developed as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov One of these compounds, 11h , was shown to significantly inhibit the release of TNF-α from macrophages that were exposed to pro-inflammatory stimuli. nih.gov The activity of this compound was comparable to that of the well-established anti-inflammatory agent, rolipram . nih.gov
Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. nih.gov Extensive SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have provided valuable insights for designing inhibitors for various targets. nih.govresearchgate.netnih.govnih.gov
For FGFR Inhibition:
The 1H-pyrrolo[2,3-b]pyridine nucleus itself is a key "hinge binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region (specifically with E562 and A564 in FGFR1). nih.gov
Introducing a hydrogen bond acceptor at the 5-position of the ring system can form an additional hydrogen bond, improving activity. nih.gov
A 3,5-dimethoxyphenyl group attached to the core was found to optimally occupy a hydrophobic pocket and form a hydrogen bond with the D641 residue. nih.gov
For PDE4B Inhibition:
SAR analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives revealed that the nature of the amide portion is important. nih.gov
Varying the aryl groups on the main ring system also modulates potency. For example, when the substituent R was 3-chloro-4-methylphenyl, increasing the size of the amide group led to a decrease in activity. nih.gov
For JAK3 Inhibition:
Chemical modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring are critical for JAK3 inhibitory activity. researchgate.netnih.gov
A significant increase in JAK3 inhibition was achieved by introducing a carbamoyl (B1232498) group at the C5-position and substituting a cyclohexylamino group at the C4-position. researchgate.netnih.gov
| Target | Scaffold Position/Modification | Effect on Activity | Reference |
|---|---|---|---|
| FGFR | 1H-pyrrolo[2,3-b]pyridine core | Acts as hinge-binder (H-bonds with E562/A564) | nih.gov |
| FGFR | C5-position | Introduction of H-bond acceptor improves activity | nih.gov |
| PDE4B | Amide portion (at C2) | Ring size and hydrophobicity affect activity and selectivity | nih.gov |
| JAK3 | C4-position | Substitution with cyclohexylamino group increases activity | researchgate.netnih.gov |
| JAK3 | C5-position | Introduction of a carbamoyl group increases activity | researchgate.netnih.gov |
Lead Compound Identification and Optimization Strategies
The journey from a basic scaffold to a viable drug candidate involves the critical steps of lead compound identification and subsequent optimization. For derivatives of this compound, these processes have been guided by established medicinal chemistry principles and, in some cases, computational modeling.
A key strategy in lead identification has been the modification of the 1H-pyrrolo[2,3-b]pyridine core, a known pharmacophore, to explore new chemical space and biological activities. anveshanaindia.com The parent compound, 7-azaindole, and its oxidized form, 7-azaisatin, serve as foundational structures. The introduction of substituents at various positions of the heterocyclic system has been a primary approach to generating libraries of analogues for screening. anveshanaindia.com
For instance, in the pursuit of novel immunomodulators targeting Janus kinases (JAKs), a 1H-pyrrolo[2,3-b]pyridine analogue was identified as an initial hit. researchgate.netresearchgate.net Optimization efforts focused on introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. This led to a significant enhancement in JAK3 inhibitory activity, identifying a potent and moderately selective inhibitor. researchgate.netresearchgate.net
Another optimization strategy involves leveraging the reactivity of the 2,3-dione functionality. The enantioselective Morita–Baylis–Hillman reaction of N-protected 7-azaisatins with various activated alkenes has been explored. nih.gov This approach allows for the stereocontrolled introduction of complex side chains at the C3 position, generating 3-hydroxy-7-aza-2-oxindoles with high potential for biological activity. The electron-withdrawing nature of the pyridine (B92270) motif in 7-azaisatins renders them more reactive electrophiles compared to isatins, facilitating such transformations. nih.gov
Furthermore, the synthesis of novel 7-azaisatin derivatives has been achieved through a multi-step process starting from 7-azaindole. One reported synthesis involves the N-acylation of 7-azaindole with chloroacetyl chloride, followed by substitution with morpholine (B109124) and subsequent oxidation with N-bromosuccinimide to yield 1-(2-morpholinoacetyl)-1H-pyrrolo[2,3-b]pyridin-2,3-dione. anveshanaindia.com This demonstrates a practical route to functionalized derivatives for biological screening.
The table below summarizes key optimization strategies and the resulting lead compounds.
| Initial Scaffold | Optimization Strategy | Modified Position(s) | Resulting Lead Compound/Derivative Class | Target/Activity | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Introduction of carbamoyl and cyclohexylamino groups | C4 and C5 | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK3 inhibition | researchgate.netresearchgate.net |
| N-protected 7-Azaisatin | Enantioselective Morita–Baylis–Hillman reaction | C3 | 3-Hydroxy-7-aza-2-oxindoles | Potential anticancer/TrkA kinase inhibition | nih.gov |
| 7-Azaindole | N-acylation, substitution, and oxidation | N1 and C2, C3 | 1-(2-morpholinoacetyl)-1H-pyrrolo[2,3-b]pyridin-2,3-dione | Pharmacological agents | anveshanaindia.com |
In vitro and In vivo Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Analogues
The biological evaluation of this compound derivatives has primarily focused on their potential as anticancer agents, kinase inhibitors, and immunomodulators. These investigations have utilized a range of in vitro assays and, to a lesser extent, in vivo models.
In vitro Evaluation:
A significant body of in vitro data highlights the cytotoxic effects of 7-azaisatin derivatives against various human cancer cell lines. In one study, a series of novel 7-azaindole and 7-azaisatin derivatives were screened for their cytotoxic activities against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines using the MTT assay. researchgate.net Several 7-azaisatin derivatives exhibited notable activity. For example, a derivative with a 4-fluorophenyl substitution at the nitrogen atom showed significant cytotoxicity. researchgate.net
The table below presents the in vitro cytotoxic activity (IC₅₀ values) of selected 7-azaisatin derivatives against different cancer cell lines.
| Compound | Substituent (R) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HEPG2 IC₅₀ (μM) | Reference |
| 2a | -H | >200 | >200 | >200 | researchgate.net |
| 2b | -CH₃ | >200 | >200 | >200 | researchgate.net |
| 2c | -CH₂CH₃ | >200 | >200 | >200 | researchgate.net |
| 2d | -CH(CH₃)₂ | 189.6 | >200 | 178.4 | researchgate.net |
| 2e | -(CH₂)₃CH₃ | 15.6 | 52.6 | 14.5 | researchgate.net |
| 2f | -C₆H₅ | 10.2 | 32.4 | 4.1 | researchgate.net |
| 2g | -C₆H₄-4-F | 8.4 | 15.2 | 2.3 | researchgate.net |
| 2h | -C₆H₄-4-Cl | 12.5 | 28.7 | 5.6 | researchgate.net |
| 2i | -C₆H₄-4-Br | 14.8 | 35.1 | 7.9 | researchgate.net |
| 2j | -C₆H₄-4-CH₃ | 11.3 | 21.9 | 4.8 | researchgate.net |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.5 | researchgate.net |
Beyond cancer, derivatives of the broader 1H-pyrrolo[2,3-b]pyridine scaffold have been evaluated as inhibitors of various kinases. For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org In cellular assays, this compound inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis. rsc.org
Another series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Compound CM5 from this series demonstrated potent inhibition of FLT3-dependent human AML cell lines MOLM-13 and MV4-11 with IC₅₀ values of 0.75 μM and 0.64 μM, respectively. nih.gov Mechanistic studies revealed that CM5 induces apoptosis and arrests the cell cycle in the G0/G1 phase. nih.gov
In vivo Evaluation:
While in vitro data are abundant, in vivo studies on this compound derivatives are less reported in the reviewed literature. However, studies on related 1H-pyrrolo[2,3-b]pyridine analogues provide insights into their potential in vivo efficacy. For example, a highly selective ATM inhibitor, compound 25a , demonstrated excellent oral bioavailability (147.6% in mice) and synergistic antitumor efficacy when combined with irinotecan in HCT116 and SW620 xenograft models. nih.govfigshare.com This highlights the potential for developing orally available drugs from this class of compounds.
The development of potent and selective inhibitors of various protein kinases, such as TNIK, based on the 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored through computational studies, suggesting avenues for future in vivo testing against colorectal cancer. nih.govimist.ma
Materials Science Applications of 1h Pyrrolo 2,3 B Pyridine 2,3 Dione
Exploration as Donor Moieties in Organic Field-Effect Transistors (OFETs)
The pyrrolo[2,3-b]pyridine unit, a core component of 1H-pyrrolo[2,3-b]pyridine-2,3-dione, has been investigated as an electron-rich donor moiety in donor-acceptor-donor (D-A-D) type small molecules designed for organic field-effect transistors (OFETs). nih.govacs.org Pyrrole-based fused ring systems are of great interest because they possess a higher electron density compared to other five-membered aromatic rings like thiophene (B33073) or furan, making them excellent electron donors. nih.gov Fused ring systems offer greater stability compared to individual aromatic rings due to resonance stabilization, which results in lower-lying highest occupied molecular orbital (HOMO) energy levels. acs.org This enhanced stability and donor character are crucial for efficient charge transport.
In one such study, a D-A-D molecule, PPy-BT2T-PPy, was synthesized where pyrrolo[2,3-b]pyridine (PPy) acted as the donor unit flanking a central benzothiadiazole (BT) acceptor. nih.govacs.org These molecules were tested for their hole-transporting properties in OFETs and demonstrated moderate performance, which was enhanced upon thermal annealing. acs.org Researchers have also synthesized novel nitrogen-embedded small molecules for OFETs by reacting derivatives of this compound with other heterocyclic compounds. researchgate.net For instance, small molecules created from the condensation of 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione and its chlorinated analogues with benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione have been shown to exhibit typical p-channel (hole-transporting) characteristics in ambient conditions. researchgate.net
Application as Building Blocks for Organic Semiconducting Materials
Derivatives of this compound serve as versatile building blocks for the synthesis of advanced organic semiconducting materials, including both small molecules and conjugated polymers. acs.orgchinesechemsoc.org While pyrrole-based materials show promise, they can be challenging to work with due to lower stability under ambient conditions. acs.org The fused-ring structure of this compound helps to mitigate this instability. acs.org
This building block has been incorporated into various molecular architectures to create high-performance semiconductors. For example, 6-bromo-1-(4-octadecyldocosyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione was used in a Stille coupling reaction to synthesize a copolymer, PNBDO-DTE. chinesechemsoc.org This copolymer exhibited ambipolar charge transport properties, meaning it could conduct both holes and electrons, with excellent mobilities. chinesechemsoc.org Similarly, other derivatives have been used to create ethenylene-bridged bisisoindigo-based copolymers with notable n-type (electron-transporting) transistor performance. chinesechemsoc.org
The utility of this compound as a building block is further demonstrated in the synthesis of acceptor-donor-acceptor (A-D-A) type small molecules. rsc.org By reacting bromo-derivatives of this compound with a stannylated donor core, researchers have developed materials for OFETs that show p-type charge transport characteristics. researchgate.net
Below is a table summarizing the performance of some organic semiconducting materials synthesized using this compound derivatives.
| Material Name | Architecture | Highest Hole Mobility (μh) | Highest Electron Mobility (μe) |
| PPy-BT2T-PPy | D-A-D Small Molecule | 0.00381 cm² V⁻¹ s⁻¹ acs.org | Not Reported |
| PNBDO-DTE | Copolymer | 5.16 cm² V⁻¹ s⁻¹ chinesechemsoc.org | 1.33 cm² V⁻¹ s⁻¹ chinesechemsoc.org |
| Fluorinated BDF-Pyrrole Derivative | A-D-A Small Molecule | 0.1 cm² V⁻¹ s⁻¹ researchgate.net | Not Reported |
Structure-Property Relationships in Fused-Pyrroles for OFET Applications
Understanding the relationship between molecular structure and material properties is critical for designing next-generation organic semiconductors. In fused-pyrrole systems like this compound, several structural factors significantly influence OFET performance.
The fused-ring nature of these molecules inherently promotes a rigid and planar molecular backbone. researchgate.netacs.org This planarity facilitates more effective π-orbital overlap along the polymer chain (intrachain) and stronger π-π stacking between adjacent molecules (interchain). acs.org Both of these interactions are crucial for efficient charge transport through the hopping mechanism that governs conduction in many organic semiconductors. acs.org
Theoretical calculations, such as Density Functional Theory (DFT), have shown that the inclusion of the pyrrolo[2,3-b]pyridine unit can lead to greater planarity in the resulting molecule compared to other fused-pyrrole systems like indole (B1671886). acs.org This enhanced planarity is sometimes attributed to intramolecular non-covalent interactions, such as those between the sulfur of a neighboring thiophene and the nitrogen of the pyrrole (B145914) ring, which can conformationally "lock" the structure. acs.org
Furthermore, chemical modifications to the this compound core provide a powerful tool for tuning the material's properties. The introduction of halogen atoms, such as fluorine or chlorine, has been shown to be a useful strategy for optimizing the solid-state arrangement of the molecules. researchgate.net In one study, a fluorinated derivative exhibited a significantly higher hole mobility (0.1 cm² V⁻¹ s⁻¹) compared to its non-halogenated counterpart, demonstrating that such substitutions can effectively enhance device performance by influencing molecular packing and crystallinity. researchgate.net
Future Research Directions and Unexplored Avenues for 1h Pyrrolo 2,3 B Pyridine 2,3 Dione
Development of Novel Synthetic Approaches and Derivatizations
The exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine core is fundamental to unlocking its therapeutic potential. Future research will heavily rely on the development of innovative and efficient synthetic methodologies to generate diverse libraries of derivatives.
Key areas of focus include:
Advanced Cross-Coupling Strategies: Modern synthetic chemistry offers powerful tools for derivatization. The strategic application of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, has been instrumental in creating 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Future work should continue to explore and optimize these reactions, focusing on chemoselectivity, particularly when dealing with multi-halogenated precursors, which can present significant challenges. nih.gov The development of synthetic routes that allow for the ordered introduction of different substituents is crucial for systematic structure-activity relationship (SAR) studies. nih.govmdpi.com
Scaffold Hopping and Hybridization: A promising strategy involves "scaffold hopping," where the 1H-pyrrolo[2,3-b]pyridine core is used to replace other heterocyclic systems in known active compounds. nih.gov This approach led to the discovery of a novel series of phosphodiesterase 4B (PDE4B) inhibitors from an initial hit. nih.gov Similarly, molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, can yield novel compounds with enhanced activity. mdpi.com
Novel Derivatization: The synthesis of specific classes of derivatives continues to be a fruitful avenue. For instance, the creation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been reported as a method to generate potent PDE4B inhibitors. nih.gov Another approach involves introducing various linkers (e.g., methylene (B1212753), sulfur, sulfoxide) between the core scaffold and peripheral moieties to fine-tune the molecule's properties and biological activity. researchgate.net The use of key intermediates, such as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, facilitates the construction of complex molecules through reactions like nucleophilic substitution and metal-catalyzed coupling, expanding the diversity of accessible compounds. pipzine-chem.com
Discovery of New Biological Targets for 1H-Pyrrolo[2,3-B]pyridine Derivatives
While early research on 7-azaindole (B17877) derivatives focused heavily on a few kinase targets, recent studies have revealed a much broader range of biological activities. A significant future direction is the systematic screening of 1H-pyrrolo[2,3-b]pyridine libraries against diverse target classes to uncover novel therapeutic applications.
Emerging biological targets for this scaffold include:
Kinase Inhibition: This remains a dominant area of research. Beyond initial targets, derivatives have shown potent and selective inhibition of several other kinases crucial in disease:
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in various cancers. rsc.orgnih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent pan-FGFR inhibitors, showing activity against FGFR1, 2, and 3. rsc.org
Ataxia-Telangiectasia Mutated (ATM) Kinase: As a critical regulator of genomic stability, ATM is a promising antitumor target. acs.org Highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, showing potential as chemosensitizers in combination cancer therapy. acs.org
Fms-like Tyrosine Kinase 3 (FLT3): Overexpression and mutation of FLT3 are strongly linked to Acute Myeloid Leukemia (AML), making it a key target for small molecule inhibitors. nih.gov
Cyclin-Dependent Kinase 8 (CDK8): A vital transcriptional regulator and a key oncogene in colorectal cancer, CDK8 is a target for novel type II inhibitors derived from this scaffold. acs.org
Janus Kinase 3 (JAK3): JAKs play a crucial role in modulating inflammatory and immune responses. nih.govresearchgate.net Derivatives have been developed as immunomodulators targeting JAK3 for potential use in treating immune diseases and preventing organ transplant rejection. nih.govresearchgate.net
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is linked to cell proliferation and electrolyte homeostasis, and its inhibition is a potential therapeutic strategy for chronic renal disease and cardiovascular remodeling. google.com
Non-Kinase Targets:
Phosphodiesterase 4B (PDE4B): This enzyme is a key regulator of intracellular signaling in inflammatory and immune cells. nih.gov Its inhibition is an attractive strategy for treating inflammatory conditions, including central nervous system (CNS) diseases. nih.gov
There is also potential for discovering entirely new mechanisms of action. For example, one compound designed as a maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor was found to suppress cancer cell proliferation through an off-target mechanism, highlighting the need for further investigation to identify the true molecular target. nih.gov
Advanced Preclinical and Clinical Development of Lead Compounds
A critical future step is the translation of promising laboratory findings into clinically viable treatments. This involves the rigorous preclinical and clinical development of identified lead compounds. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown characteristics that make them excellent candidates for advancement.
Future efforts should concentrate on:
Lead Optimization and Preclinical Testing: Compounds such as 4h (an FGFR inhibitor), 11h (a PDE4B inhibitor), and 16h (an anticancer agent) have been highlighted as appealing lead compounds requiring further optimization and preclinical evaluation. nih.govrsc.orgnih.gov Key preclinical studies include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties. nih.gov
In Vivo Efficacy and Pharmacokinetics: Demonstrating efficacy in animal models is a crucial milestone. For instance, compound 25a , an ATM inhibitor, demonstrated synergistic antitumor effects when combined with irinotecan (B1672180) in xenograft models. acs.org It also showed excellent oral bioavailability in mice. acs.org Similarly, the CDK8 inhibitor, compound 22 , significantly inhibited tumor growth in colorectal cancer xenografts and possessed good bioavailability with low toxicity. acs.org
Progression to Clinical Trials: To date, the development of most 1H-pyrrolo[2,3-b]pyridine-based compounds remains in the preclinical stage. A major goal for the future is to advance the most promising lead compounds, which exhibit potent in vivo activity and favorable safety profiles, into Phase I clinical trials to assess their safety and tolerability in humans.
Investigation of 1H-Pyrrolo[2,3-B]pyridine in Emerging Therapeutic Areas
While oncology has been the primary focus for many 1H-pyrrolo[2,3-b]pyridine derivatives, the diverse biological targets identified suggest their potential utility across a range of other diseases. Exploring these emerging therapeutic areas is a key avenue for future research.
Unexplored or underexplored areas include:
Inflammatory and Autoimmune Diseases: The discovery of potent JAK3 and PDE4B inhibitors highlights the significant potential of this scaffold in developing treatments for immune-mediated conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection. nih.govnih.gov
Central Nervous System (CNS) Disorders: PDE4B is widely expressed in the brain, and its inhibition has shown potential in treating CNS diseases. nih.gov The development of brain-penetrant 1H-pyrrolo[2,3-b]pyridine derivatives could open up new therapeutic possibilities for neurological and psychiatric conditions. nih.gov
Chronic Kidney and Cardiovascular Diseases: The inhibition of SGK-1 by 1H-pyrrolo[2,3-b]pyridine compounds presents a novel therapeutic approach for managing conditions like chronic renal disease and adverse cardiovascular remodeling. google.com
Materials Science: Beyond medicine, the unique chemical structure of these compounds offers potential in materials science. pipzine-chem.com For example, 3-Bromo-1H-pyrrolo[2,3-b]pyridine could serve as a building block for synthesizing organic materials with special photoelectric properties for use in Organic Light Emitting Diodes (OLEDs) and organic solar cells. pipzine-chem.com This non-therapeutic application represents a truly unexplored and innovative direction for the scaffold.
Q & A
Q. Table 1. Comparative SAR of Key Derivatives
| Compound | Substituents | IC₅₀ (FGFR1) | Key Interaction |
|---|---|---|---|
| 1f | 5-Fluoro, thiazol-4-yl | 28 nM | H-bond with D641 |
| 3f | Indol-3-yl, methyl | 45 nM | Hydrophobic pocket binding |
| 1l | Methyl, thiazol-4-yl | 32 nM | Survivin downregulation |
Q. Table 2. Stability of Derivatives under Physiological Conditions
| Compound | Half-life (pH 7.4) | Degradation Pathway |
|---|---|---|
| A | 2.5 hours | Hydrolysis of dioxolane |
| B | >24 hours | Prodrug activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
